molecular formula C11H12FN3 B1628612 2-Fluoro-4-(piperazin-1-YL)benzonitrile CAS No. 204192-45-0

2-Fluoro-4-(piperazin-1-YL)benzonitrile

Cat. No.: B1628612
CAS No.: 204192-45-0
M. Wt: 205.23 g/mol
InChI Key: GDWPXCGQYKBZHW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12FN3 It is a heterocyclic compound that contains both a fluorine atom and a piperazine ring attached to a benzonitrile core

Properties

IUPAC Name

2-fluoro-4-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-11-7-10(2-1-9(11)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWPXCGQYKBZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596018
Record name 2-Fluoro-4-(piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204192-45-0
Record name 2-Fluoro-4-(1-piperazinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204192-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(piperazin-1-yl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with piperazine. One common method includes the nucleophilic aromatic substitution reaction where the fluorine atom on the benzene ring is replaced by the piperazine group. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(piperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The benzonitrile group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can modify the piperazine ring to produce different derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-4-(piperazin-1-YL)benzonitrile has been investigated as a potential ligand for various receptors, making it suitable for drug discovery aimed at neurological disorders. Its enhanced lipophilicity allows for better membrane permeability and receptor binding affinity, which is crucial for developing therapies targeting conditions such as Alzheimer's disease and other cognitive impairments .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the structure-activity relationship (SAR) of piperazine derivatives, showing that para-substituted benzyl piperazines had potent activity against Mycobacterium tuberculosis . This suggests that derivatives of this compound could be explored further for their antituberculosis efficacy.

Pharmacological Studies

The compound has been evaluated for its potential as a monoacylglycerol lipase (MAGL) inhibitor, which is relevant in the treatment of pain and inflammation . Its pharmacological profile indicates that modifications in its structure can lead to improved therapeutic effects.

Case Studies

StudyApplicationFindings
PMC2527484AntituberculosisPara-substituted benzyl piperazines showed significant activity against M. tuberculosis, with some compounds achieving MIC values as low as 0.0125 µg/mL .
WO2017079641A1Neurological DisordersExplored as a candidate for treating cognitive deficits associated with Alzheimer's Disease, indicating potential therapeutic applications in neuropharmacology .
US11390610B2Pain ManagementInvestigated as MAGL inhibitors, showing promise in reducing pain and inflammation through modulation of endocannabinoid signaling pathways .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(piperazin-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity and specificity, while the fluorine atom can influence the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(piperidin-1-yl)benzonitrile
  • 4-Fluorobenzonitrile
  • 2-Fluoro-4-(morpholin-1-yl)benzonitrile

Uniqueness

2-Fluoro-4-(piperazin-1-yl)benzonitrile is unique due to the presence of both a fluorine atom and a piperazine ring, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the piperazine ring can improve its binding interactions with biological targets .

Biological Activity

2-Fluoro-4-(piperazin-1-YL)benzonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12FN3\text{C}_{11}\text{H}_{12}\text{F}\text{N}_3

This structure features a piperazine moiety, which is known for its versatility in medicinal chemistry, contributing to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing piperazine derivatives exhibit significant antimicrobial properties. Notably, studies have shown that this compound demonstrates potent activity against Mycobacterium tuberculosis. A study reported that related compounds with similar structures exhibited MIC (Minimum Inhibitory Concentration) values as low as 0.0125 μg/mL against M. tuberculosis H37Rv, indicating strong antituberculosis activity .

CompoundMIC (μg/mL)Activity Type
4c0.0125Antituberculosis
4k0.05Antituberculosis
5a0.025Antituberculosis

The structure-activity relationship revealed that para-substituted benzyl piperazines were particularly effective, suggesting that modifications at this position enhance biological activity .

Antiviral Activity

In addition to its antibacterial properties, derivatives of the compound have shown promising antiviral activity. A study identified a derivative with an EC50 of 0.022 μM against Hepatitis C Virus (HCV), demonstrating its potential as an HCV entry inhibitor . The compound's mechanism involves blocking the viral entry stage, which is critical for effective antiviral therapy.

Case Study 1: Antimycobacterial Activity

In a comprehensive evaluation of cyclic secondary amine substituted compounds, it was found that the introduction of fluorine at specific positions significantly increased the antituberculosis activity. The compound's ability to inhibit M. tuberculosis growth was linked to its structural features, particularly the piperazine group .

Case Study 2: Tyrosinase Inhibition

Another study explored the inhibitory effects of a closely related compound on Agaricus bisporus tyrosinase (AbTYR), revealing that it acted as a competitive inhibitor with an IC50 of 0.18 μM. This indicates potential applications in cosmetic formulations aimed at reducing melanin production . The docking studies suggested favorable binding interactions with the enzyme, further supporting its role as an effective inhibitor.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives has yielded insights into optimizing their biological activity:

  • Substitution Patterns : Para-substitution on the benzene ring enhances antimicrobial efficacy.
  • Piperazine Modifications : Variations in the piperazine ring can lead to different biological profiles, emphasizing the importance of structural diversity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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